molecular formula C13H20O3S B3264971 3,4-Dibutoxythiophene-2-carbaldehyde CAS No. 400760-60-3

3,4-Dibutoxythiophene-2-carbaldehyde

Cat. No.: B3264971
CAS No.: 400760-60-3
M. Wt: 256.36 g/mol
InChI Key: BOGUFKOXYKDECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibutoxythiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two butoxy groups attached to the thiophene ring at positions 3 and 4, and an aldehyde group at position 2. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibutoxythiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dibutoxythiophene with a formylating agent such as Vilsmeier-Haack reagent. The reaction typically occurs under mild conditions, with the use of solvents like dichloromethane or chloroform, and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibutoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dibutoxythiophene-2-carboxylic acid.

    Reduction: 3,4-Dibutoxythiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

3,4-Dibutoxythiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.

    Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its derivatives has shown promise in the development of new drugs, particularly in the fields of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3,4-Dibutoxythiophene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibutoxythiophene-2,5-dicarbaldehyde: Similar structure but with an additional aldehyde group at position 5.

    3,4-Dibromothiophene-2-carbaldehyde: Similar structure but with bromine atoms instead of butoxy groups.

    3,4-Dimethoxythiophene-2-carbaldehyde: Similar structure but with methoxy groups instead of butoxy groups.

Uniqueness

3,4-Dibutoxythiophene-2-carbaldehyde is unique due to the presence of butoxy groups, which can enhance its solubility in organic solvents and influence its reactivity

Properties

IUPAC Name

3,4-dibutoxythiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-3-5-7-15-11-10-17-12(9-14)13(11)16-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGUFKOXYKDECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CSC(=C1OCCCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90785975
Record name 3,4-Dibutoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90785975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400760-60-3
Record name 3,4-Dibutoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90785975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibutoxythiophene-2-carbaldehyde
Reactant of Route 2
3,4-Dibutoxythiophene-2-carbaldehyde
Reactant of Route 3
3,4-Dibutoxythiophene-2-carbaldehyde
Reactant of Route 4
3,4-Dibutoxythiophene-2-carbaldehyde
Reactant of Route 5
3,4-Dibutoxythiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dibutoxythiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.